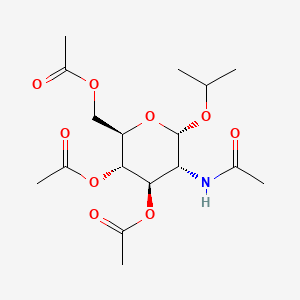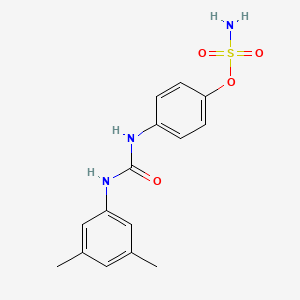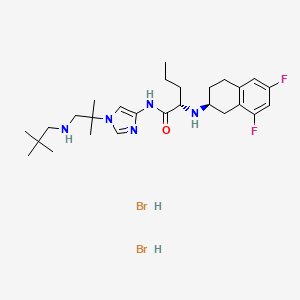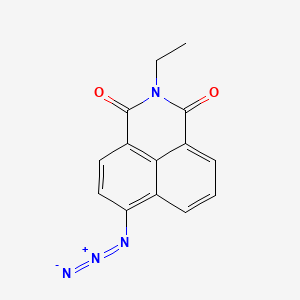
5-trans U-46619
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-trans U-46619 is a minor impurity (2-5%) that variably exists in most commercial preparations of U-46619 . U-46619 is a selective thromboxane A2 agonist involved in inducing platelet aggregation and vascular smooth muscle contraction .
Molecular Structure Analysis
The molecular formula of 5-trans U-46619 is C21H34O4 . Its formal name is 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid .Physical And Chemical Properties Analysis
5-trans U-46619 is a solution in acetate . Its molecular weight is 350.5 . It is soluble in ethanol, DMSO, dimethyl formamide, and PBS (pH7.2) .Applications De Recherche Scientifique
Thromboxane A2 Agonist
5-trans U-46619 is a minor impurity (2-5%) which variably exists in most commercial preparations of U-46619 . U-46619 is a selective thromboxane A2 agonist involved in inducing platelet aggregation and vascular smooth muscle contraction .
Prostaglandin E Synthase Inhibitor
5-trans U-46619 has been found to be about half as potent an inhibitor of Prostaglandin E synthase as the 5-cis version of U-46619 .
Role in Airway Hyperresponsiveness
Thromboxane A2 (TxA2) has been involved in the pathogenesis of airway hyperresponsiveness . TXA2 is a type of thromboxane produced by activated platelets and shows prothrombotic properties .
Vasoconstrictor
Thromboxane A2 has also been known as a vasoconstrictor and is especially important during tissue injury and inflammation .
Role in Stem Cell Research
The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways .
Role in Cardiovascular Homeostasis
Vascular endothelial cells (ECs) form a physical barrier between the vessel wall and lumen, are metabolically active, and play a key role in the maintenance of cardiovascular homeostasis .
Mécanisme D'action
Target of Action
5-trans U-46619 is a minor impurity (2-5%) which variably exists in most commercial preparations of U-46619 . The primary target of 5-trans U-46619 is Prostaglandin E synthase (PGE synthase) . PGE synthase is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects such as regulation of inflammation.
Mode of Action
5-trans U-46619 acts as an inhibitor of PGE synthase . In the only case published to date, 5-trans U-46619 was found to be about half as potent an inhibitor of Prostaglandin E synthase as the 5-cis version of U-46619 . By inhibiting PGE synthase, 5-trans U-46619 can reduce the production of prostaglandins, thereby modulating their effects on inflammation and other physiological processes.
Biochemical Pathways
The action of 5-trans U-46619 primarily affects the prostaglandin biosynthesis pathway . By inhibiting PGE synthase, it reduces the conversion of PGH2 to PGE2, a key step in the biosynthesis of prostaglandins. This can lead to a decrease in the levels of PGE2, which is known to mediate various physiological responses such as inflammation and vasodilation.
Result of Action
The inhibition of PGE synthase by 5-trans U-46619 can lead to a decrease in the production of prostaglandins, particularly PGE2 . This can result in a reduction of inflammation and other physiological responses mediated by PGE2.
Propriétés
IUPAC Name |
(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQANGKSBLPMBTJ-YTQMDITASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1OC2)C/C=C/CCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-trans U-46619 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)
![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)
![(S)-2-(3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid](/img/structure/B560309.png)
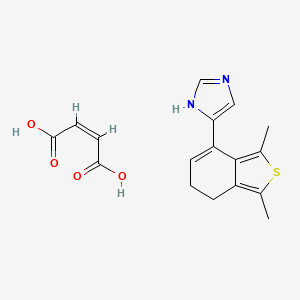
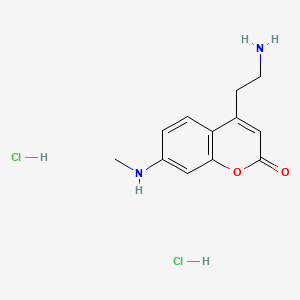
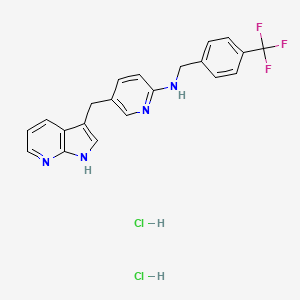
![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)

